molecular formula C21H20FN3O2 B287061 N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287061
M. Wt: 365.4 g/mol
InChI Key: XRSIVPNLAKZRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is an inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that contribute to various diseases, including asthma, arthritis, and cardiovascular diseases.

Mechanism of Action

N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor works by inhibiting the activity of N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is an essential protein in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that contribute to various diseases, including asthma, arthritis, and cardiovascular diseases. By inhibiting the production of leukotrienes, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor reduces inflammation and improves disease outcomes.
Biochemical and Physiological Effects:
N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to have several biochemical and physiological effects, including reducing the production of leukotrienes, reducing inflammation, improving endothelial function, and reducing atherosclerosis. Additionally, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to have a good safety profile and is well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor in lab experiments include its specificity for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its ability to inhibit the production of leukotrienes. However, the limitations of using N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for research on N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor, including developing new synthetic methods for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor, studying its effects on other diseases, and developing new formulations for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor. Additionally, future research could focus on identifying new targets for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor and developing new drugs that can work synergistically with N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor to improve disease outcomes.
Conclusion:
In conclusion, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor is a promising chemical compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications in various diseases, including asthma, arthritis, and cardiovascular diseases. N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor works by inhibiting the activity of N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is an essential protein in the biosynthesis of leukotrienes. It has several biochemical and physiological effects, including reducing the production of leukotrienes, reducing inflammation, improving endothelial function, and reducing atherosclerosis. However, the limitations of using N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor in lab experiments include its high cost and limited availability. Future research could focus on developing new synthetic methods for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor, studying its effects on other diseases, and identifying new targets for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor.

Synthesis Methods

The synthesis of N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor involves the condensation of 4-fluorobenzoyl chloride with 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the product is purified by column chromatography.

Scientific Research Applications

N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, arthritis, and cardiovascular diseases. In asthma, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to reduce the production of leukotrienes, which are known to cause airway inflammation and bronchoconstriction. In arthritis, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to reduce joint inflammation and pain by inhibiting the production of leukotrienes. In cardiovascular diseases, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to reduce atherosclerosis and improve endothelial function.

properties

Product Name

N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-(4-fluorobenzoyl)phenyl]-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C21H20FN3O2/c1-3-4-18-13-19(25(2)24-18)21(27)23-17-11-7-15(8-12-17)20(26)14-5-9-16(22)10-6-14/h5-13H,3-4H2,1-2H3,(H,23,27)

InChI Key

XRSIVPNLAKZRJS-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C

solubility

2.7 [ug/mL]

Origin of Product

United States

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